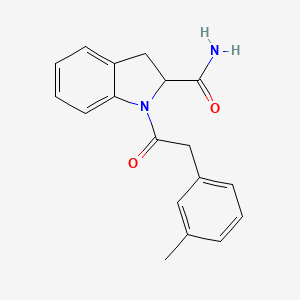

![molecular formula C17H21NO2 B2845220 tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate CAS No. 683788-80-9](/img/structure/B2845220.png)

tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

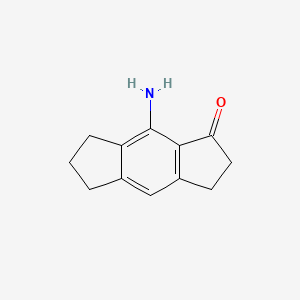

“tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate” is an organic compound with the CAS number 683788-80-9 . It has a molecular weight of 271.35 and a molecular formula of C17H21NO2 .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate” consists of a tert-butyl group, a carbamate group, and a naphthalen-1-yl group . The exact spatial arrangement of these groups would depend on the stereochemistry at the chiral center, which is not specified in the name.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate” are not fully detailed in the available data. It is known that the compound has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Other properties such as boiling point and solubility are not specified .科学的研究の応用

Ceftolozane Synthesis Intermediate

tert-Butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against Pseudomonas aeruginosa, including multidrug-resistant strains . The compound’s synthesis involves several steps, including nitrosation, reduction, esterification, amino group protection, and condensation, resulting in an overall yield of 59.5% .

N-Boc-Protected Anilines Synthesis

Researchers utilize tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate in the palladium-catalyzed synthesis of N-Boc-protected anilines. This application is particularly relevant in the field of organic chemistry .

Functionalized Tetrasubstituted Pyrroles

The compound plays a role in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. Pyrroles are essential building blocks in various bioactive molecules and materials .

Asymmetric N-Heterocycle Synthesis via Sulfinimines

While not directly related to tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate, it’s worth noting that enantiopure tert-butanesulfinamide (a structurally related compound) has been widely used for asymmetric N-heterocycle synthesis via sulfinimines. This area of research has seen significant advancements over the last two decades .

Safety and Storage Considerations

Ensure proper storage conditions for tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate, although specific data on its boiling point and melting point are not readily available . Always consult safety information and handle the compound with care.

特性

IUPAC Name |

tert-butyl N-[(1S)-1-naphthalen-1-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIZIFGFKQCKCN-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)

![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)